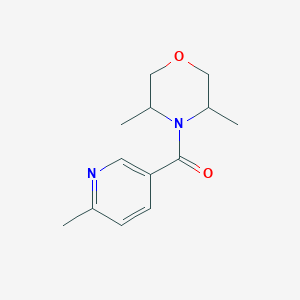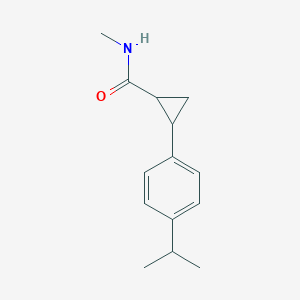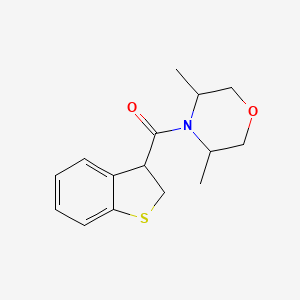
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is a derivative of pyridazine, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate involves its ability to bind to and inhibit the activity of specific enzymes and receptors. For example, inhibition of PDE10A by this compound leads to an increase in dopamine and glutamate signaling in the brain, which may have therapeutic effects in psychiatric disorders. Additionally, this compound has been shown to bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a role in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate are diverse and depend on the specific enzymes and receptors that are targeted by this compound. Inhibition of PDE10A by this compound leads to an increase in dopamine and glutamate signaling in the brain, which may have therapeutic effects in psychiatric disorders. Activation of PPARα by this compound leads to changes in lipid metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate in lab experiments include its ability to selectively target specific enzymes and receptors, its well-defined synthesis method, and its potential as a drug candidate. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and receptors.
2. Exploration of the potential therapeutic applications of this compound in psychiatric disorders, such as schizophrenia.
3. Investigation of the potential toxicity and safety profile of this compound in animal models.
4. Development of new synthetic methods to improve the yield and purity of this compound.
5. Screening of related compounds for potential drug candidates with improved pharmacological properties.
In conclusion, (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate is a chemical compound that has shown potential as a drug candidate due to its ability to selectively target specific enzymes and receptors. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate has been reported in the literature. The most commonly used method involves the reaction of 2,5,6-trimethyl-3-oxo-1,2,4-triazine with 2-fluoro-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate has shown potential as a drug candidate due to its ability to inhibit the activity of certain enzymes and receptors that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a role in the regulation of dopamine and glutamate signaling in the brain. Inhibition of PDE10A has been proposed as a potential treatment for schizophrenia and other psychiatric disorders.
Propiedades
IUPAC Name |
(2-fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-8-5-6-11(16)12(7-8)21-15(20)13-9(2)10(3)17-18(4)14(13)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFLFNGONDEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(=O)C2=C(C(=NN(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylphenyl) 2,5,6-trimethyl-3-oxopyridazine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)

